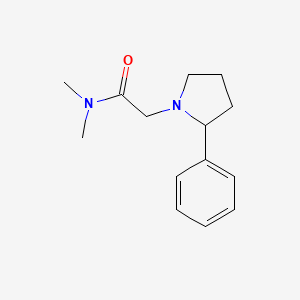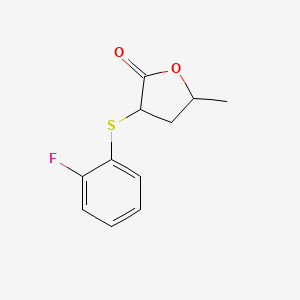![molecular formula C17H15NO2S B7571472 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol](/img/structure/B7571472.png)
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol, also known as PXS-4681A, is a novel drug compound that has been gaining attention in the scientific community for its potential therapeutic applications.
Wissenschaftliche Forschungsanwendungen
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol has shown potential therapeutic applications in various scientific research studies. It has been found to have anti-inflammatory and anti-fibrotic properties, making it a promising drug candidate for the treatment of diseases such as pulmonary fibrosis, liver fibrosis, and inflammatory bowel disease. It has also been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol works by inhibiting the activity of a protein called galectin-3, which is involved in the inflammatory and fibrotic processes in various organs. By inhibiting galectin-3, 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol reduces inflammation and fibrosis, leading to potential therapeutic benefits in various diseases.
Biochemical and Physiological Effects:
Studies have shown that 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol reduces inflammation and fibrosis in various organs, including the lungs, liver, and intestines. It has also been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol has been found to have good oral bioavailability and a favorable pharmacokinetic profile, making it a promising drug candidate for further development.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol is its potential therapeutic applications in various diseases, making it a valuable drug candidate for further development. However, one limitation is the lack of human clinical trials, which are necessary to determine the safety and efficacy of the drug in humans.
Zukünftige Richtungen
For 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol include conducting human clinical trials to determine the safety and efficacy of the drug in humans, as well as exploring its potential therapeutic applications in other diseases. Further research is also needed to fully understand the mechanism of action of 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol and its potential side effects. Additionally, the development of more potent and selective galectin-3 inhibitors may lead to more effective treatments for various diseases.
In conclusion, 4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol is a promising drug compound with potential therapeutic applications in various diseases. Its anti-inflammatory, anti-fibrotic, and neuroprotective properties make it a valuable drug candidate for further development. However, more research is needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
4-[[3-(4-Methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol is synthesized through a multi-step process involving the reaction of 4-methylphenyl-2-chloroacetate with 2-mercapto-5-(4-methylphenyl)-1,3,4-oxadiazole, followed by reaction with 4-hydroxybenzaldehyde. The final product is purified through column chromatography and recrystallization.
Eigenschaften
IUPAC Name |
4-[[3-(4-methylphenyl)-1,2-oxazol-5-yl]methylsulfanyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO2S/c1-12-2-4-13(5-3-12)17-10-15(20-18-17)11-21-16-8-6-14(19)7-9-16/h2-10,19H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBGBIEZWXUQIGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=C2)CSC3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3,5-dimethyl-N-[4-(1H-pyrazol-5-yl)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7571394.png)

![1-[3-[(5-Propan-2-yl-1,2,4-oxadiazol-3-yl)methoxy]phenyl]ethanone](/img/structure/B7571398.png)




![1H-indazol-7-yl-[2-(5-methyl-1,2-oxazol-3-yl)pyrrolidin-1-yl]methanone](/img/structure/B7571427.png)


![N-[(3-ethoxyphenyl)methyl]-1,2,3,4-tetrahydronaphthalen-1-amine](/img/structure/B7571455.png)

![1-[(1-Methylpyrazol-4-yl)methyl]-4-(2-phenoxyethyl)piperazine](/img/structure/B7571465.png)
![N-(3-chloro-2-methylphenyl)-2-imidazo[1,2-a]pyridin-2-ylacetamide;hydrochloride](/img/structure/B7571475.png)